molecular formula C23H23ClN4OS B2512251 6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359433-37-6

6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2512251
CAS No.: 1359433-37-6
M. Wt: 438.97
InChI Key: CNDRMOPYCOVJRK-UHFFFAOYSA-N
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Description

The compound 6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS: 1359129-36-4) is a pyrazolo-pyrimidinone derivative with a molecular formula of C₂₄H₂₅ClN₄OS and a molecular weight of 453.0 g/mol . Its structure features:

  • A pyrazolo[4,3-d]pyrimidin-7(6H)-one core, a heterocyclic system known for pharmacological relevance.
  • (2-Methylbenzyl)thio at position 5 (thioether linkage may influence redox stability or enzyme interactions). Ethyl and methyl groups at positions 1 and 3, respectively (modulating steric and electronic properties).

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-5-[(2-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-8-6-5-7-15(18)2)27(22(21)29)13-17-9-11-19(24)12-10-17/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDRMOPYCOVJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, identified by its CAS number 1359433-37-6, is a compound with potential biological significance. This article delves into its biological activities, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C23H23ClN4SC_{23}H_{23}ClN_{4}S and a molecular weight of 439.0 g/mol. Its structure features a pyrazolo-pyrimidine core, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC23H23ClN4S
Molecular Weight439.0 g/mol
CAS Number1359433-37-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazolo[4,3-d]pyrimidine derivatives. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against common pathogens. For instance, derivatives with similar structural features have been reported to exhibit potent antibacterial and antifungal activities compared to standard drugs .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, some derivatives of pyrazolo[4,3-d]pyrimidines have been investigated for their ability to inhibit key enzymes involved in metabolic pathways and disease processes. The inhibition of enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE) has been documented for structurally related compounds, suggesting that this compound may also possess similar inhibitory capabilities .

Case Studies

  • Anticancer Activity : A study focusing on pyrazolo[4,3-d]pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in tumor cells, making these compounds potential candidates for cancer therapy .
  • CYP450 Inhibition : Research has indicated that certain pyrazolo[4,3-d]pyrimidine derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to drug-drug interactions if the compound is used in combination therapies .

The biological activity of 6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is likely mediated through its interaction with specific biological targets:

  • Binding Affinity : The presence of halogen (chlorine) and thioether groups enhances the binding affinity to target proteins.
  • Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to active sites of enzymes and receptors involved in various signaling pathways.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

1. Antitumor Activity:
Studies have shown that pyrazolo derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro studies demonstrated that the compound can inhibit key signaling pathways involved in cancer progression.

Case Study: Synergistic Effects with Doxorubicin
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that this compound enhanced the cytotoxic effects of doxorubicin, indicating a potential for combination therapy in resistant cancer types.

2. Antimicrobial Properties:
The compound has shown significant efficacy against both Gram-positive and Gram-negative bacteria. Its antimicrobial activity was evaluated against various strains, revealing promising results.

Table 1: Antimicrobial Activity of Pyrazolo Derivatives

CompoundGram-positive ActivityGram-negative ActivityFungal Activity
Compound AModerateHighLow
Compound BHighModerateModerate
This CompoundHighHighModerate

3. Anti-inflammatory Effects:
Some derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of pyrazolo derivatives. Key findings include:

  • Chlorine Substitution: The presence of chlorine in the benzyl group enhances antimicrobial activity.
  • Alkyl Chain Variation: The length and branching of alkyl chains on the pyrazole ring influence antitumor efficacy.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) in the compound is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction ConditionsReagentsProduct(s) FormedReference
Mild oxidative environmentH<sub>2</sub>O<sub>2</sub>/HOAcSulfoxide derivative
Strong oxidative environmentKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Sulfone derivative

Key Findings :

  • Oxidation of the thioether group to sulfoxide occurs at room temperature with hydrogen peroxide in acetic acid, preserving the pyrazolo-pyrimidine core.

  • Stronger oxidants like KMnO<sub>4</sub> convert the thioether to a sulfone, requiring elevated temperatures (60–80°C) .

Reduction Reactions

The pyrimidinone ring and aromatic chlorobenzyl group may undergo reduction under specific conditions.

Reaction ConditionsReagentsProduct(s) FormedReference
Catalytic hydrogenationH<sub>2</sub>/Pd-CPartially saturated pyrimidinone core
Borohydride-mediated reductionNaBH<sub>4</sub>/MeOHReduced thioether to thiol*

Key Findings :

  • Catalytic hydrogenation selectively reduces the pyrimidinone ring’s double bond without affecting the thioether or chlorobenzyl groups.

  • NaBH<sub>4</sub> in methanol reduces disulfide bonds in structural analogs, suggesting potential applicability to this compound’s thioether group .

Hydrolysis Reactions

The compound’s pyrimidinone core and thioether linkage are hydrolytically stable under neutral conditions but react under acidic or basic conditions.

Reaction ConditionsReagentsProduct(s) FormedReference
Acidic hydrolysisHCl (conc.)/ΔCleavage of thioether to thiol
Basic hydrolysisNaOH/H<sub>2</sub>O/ΔDegradation of pyrimidinone ring

Key Findings :

  • Concentrated HCl at reflux cleaves the thioether bond, yielding a thiol intermediate and fragmented benzyl derivatives.

  • Strong bases (e.g., NaOH) degrade the pyrimidinone ring, forming carboxamide derivatives.

Nucleophilic Substitution Reactions

The 4-chlorobenzyl group may participate in nucleophilic aromatic substitution (NAS) reactions.

Reaction ConditionsReagentsProduct(s) FormedReference
NAS with aminesNH<sub>3</sub>/EtOH/Δ4-Aminobenzyl derivative
NAS with alkoxidesNaOCH<sub>3</sub>/DMF4-Methoxybenzyl derivative

Key Findings :

  • Ammonia in ethanol replaces the chlorine atom on the benzyl group, forming a 4-aminobenzyl analog .

  • Methoxide ions substitute chlorine with methoxy groups, confirmed in structurally related pyrimidine derivatives .

Cross-Coupling Reactions

The compound’s halogenated aromatic groups enable transition-metal-catalyzed coupling.

Reaction ConditionsReagentsProduct(s) FormedReference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>/ArB(OH)<sub>2</sub>Biaryl derivatives
Buchwald–Hartwig aminationPd<sub>2</sub>(dba)<sub>3</sub>/XantphosAryl amine derivatives

Key Findings :

  • Suzuki coupling with aryl boronic acids replaces the 4-chlorobenzyl group with biaryl structures, confirmed in pyrimidine analogs .

  • Buchwald–Hartwig amination introduces amine groups at the chlorobenzyl position .

Photochemical Reactions

The thioether and aromatic groups may undergo UV-induced reactions.

Reaction ConditionsReagentsProduct(s) FormedReference
UV irradiation (254 nm)CH<sub>3</sub>CNThiyll radical intermediates

Key Findings :

  • UV exposure generates thiyll radicals, leading to dimerization or hydrogen abstraction products in acetonitrile .

Comparative Reactivity with Analogs

Reactivity differences between this compound and its analogs highlight structural influences:

Feature6-(4-Chlorobenzyl) Derivative6-(4-Fluorobenzyl) Analog
Oxidation Rate Slower (Cl steric hindrance)Faster (electron-withdrawing F)
NAS Activity ModerateHigh (F enhances electrophilicity)

Comparison with Similar Compounds

Research Implications

  • Thioether vs. Oxoethylthio : Benzylthio groups (as in the target compound) likely offer greater stability than oxoethylthio linkages, which may hydrolyze under physiological conditions .
  • Chlorobenzyl vs. Methoxybenzyl : Chlorine enhances lipophilicity and target binding in hydrophobic pockets, while methoxy improves solubility but may reduce penetration .
  • Core Modifications: Pyrazolo-pyrimidinones (target compound) balance electronic and steric properties better than pyrazolo-pyridines or thiazolo-pyrimidinones, which may exhibit altered bioactivity .

Q & A

Q. Table 1: Comparison of Reaction Conditions from Literature

StepReagents/CatalystsSolventTemperatureYield RangeEvidence Source
Core formationThiourea, K₂CO₃DMF80–100°C45–60%
Alkylation4-Chlorobenzyl chlorideTHFRT to 60°C50–70%
Thioether coupling2-Methylbenzyl mercaptan, TFATolueneReflux55–65%

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:
A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies proton environments (e.g., ethyl group at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–7.8 ppm).
    • ¹³C NMR: Confirms carbonyl (δ 160–170 ppm) and quaternary carbons .
  • IR Spectroscopy: Detects functional groups (e.g., C=O stretch ~1650 cm⁻¹, C-S stretch ~650 cm⁻¹) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 469.0) .

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/BandsFunctional Group/AssignmentEvidence Source
¹H NMRδ 1.3 (t, 3H)Ethyl group (-CH₂CH₃)
¹³C NMRδ 162.5Pyrimidine C=O
IR1645 cm⁻¹Pyrazolo C=N stretch

Advanced: How can reaction yields be optimized during the alkylation step?

Methodological Answer:
Yield optimization requires fine-tuning:

  • Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control: Gradual heating (60–80°C) prevents side reactions like over-alkylation .
  • Stoichiometry: Maintain a 1.2:1 molar ratio of alkylating agent to core intermediate to ensure complete substitution .

Advanced: How should researchers address discrepancies in reported biological activity data?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Purity Issues: Validate compound purity (>95%) via HPLC before assays .
  • Assay Conditions: Standardize protocols (e.g., cell line, incubation time) to enable cross-study comparisons.
  • Structural Analogues: Compare activity across derivatives (e.g., substituent variations on the benzyl group) to identify structure-activity relationships (SAR) .

Q. Table 3: Example Bioactivity Data from Analogues

Derivative SubstituentTarget (e.g., Enzyme X)IC₅₀ (μM)Evidence Source
4-ChlorobenzylEnzyme X0.12
2-MethylbenzylthioEnzyme Y0.45

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Structural Modifications:
    • Replace labile groups (e.g., ester moieties) with stable bioisosteres (e.g., amides).
    • Introduce electron-withdrawing groups (e.g., -CF₃) on aromatic rings to reduce oxidative metabolism .
  • Formulation: Use lipid-based nanoparticles to improve bioavailability .
  • In Silico Modeling: Predict metabolic hotspots with tools like MetaSite and design derivatives accordingly .

Advanced: How can regioselectivity challenges during cyclization be mitigated?

Methodological Answer:
Regioselectivity in pyrazolo-pyrimidine formation is influenced by:

  • Base Choice: Weak bases (e.g., NaHCO₃) favor kinetic control, directing cyclization to the desired position .
  • Microwave-Assisted Synthesis: Reduces reaction time, minimizing byproduct formation .
  • Protecting Groups: Temporarily block reactive sites (e.g., -NH₂) to guide cyclization .

Basic: What purification methods are effective for isolating the final compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals .
  • HPLC: For analytical validation, employ a C18 column with acetonitrile/water mobile phase .

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